Dimethyl 2-bromononanedioate
Description
Properties
CAS No. |
6415-48-1 |
|---|---|
Molecular Formula |
C11H19BrO4 |
Molecular Weight |
295.17 g/mol |
IUPAC Name |
dimethyl 2-bromononanedioate |
InChI |
InChI=1S/C11H19BrO4/c1-15-10(13)8-6-4-3-5-7-9(12)11(14)16-2/h9H,3-8H2,1-2H3 |
InChI Key |
NKCWWDCKKGWJTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(C(=O)OC)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in dimethyl 2-bromononanedioate acts as a leaving group, facilitating nucleophilic substitution (SN₂) reactions. Common nucleophiles include hydroxide, alkoxides, and amines.
Example Reaction:
Mechanism:
-
The nucleophile attacks the electrophilic carbon bonded to bromine, leading to inversion of configuration.
-
Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing the transition state .
Applications:
-
Synthesis of hydroxylated diesters for polymer precursors.
-
Intermediate in pharmaceutical synthesis (e.g., β-blocker analogs) .
Elimination Reactions
Under basic conditions, this compound undergoes β-elimination to form α,β-unsaturated esters.
Example Reaction:
Conditions:
Key Product:
-
2-Nonenedioic acid dimethyl ester, used in cross-conjugated polymers.
Ester Hydrolysis
The ester groups hydrolyze under acidic or basic conditions to yield carboxylic acids or carboxylates.
Acidic Hydrolysis:
Basic Hydrolysis (Saponification):
Applications:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
Suzuki Coupling Example:
Conditions:
Applications:
-
Synthesis of aryl-functionalized diesters for liquid crystals.
Radical Bromination Transfer
In radical reactions, the bromine atom can transfer to other substrates, enabling chain propagation.
Mechanism:
-
Initiation: Light/heat generates bromine radicals.
-
Propagation:
Applications:
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Halogen Influence: The bromine atom in dimethyl 2-bromononanedioate differentiates it from non-halogenated analogs (e.g., dimethyl nonanedioate).
- Ester Group Effects: Methyl esters (as in this compound) confer lower molecular weight and higher volatility compared to dibutyl nonanedioate. Butyl esters increase lipophilicity, impacting solubility in organic solvents .
Physicochemical Properties
- Boiling Point: Brominated compounds generally exhibit higher boiling points than non-halogenated analogs due to increased molecular mass and halogen-polarizability interactions. For example, this compound likely has a higher boiling point than dimethyl nonanedioate.
- Solubility: The bromine atom may reduce water solubility compared to non-halogenated diesters, while methyl esters enhance solubility in polar aprotic solvents (e.g., acetone or DMSO) relative to butyl esters.
Q & A
Q. What ethical and methodological considerations are critical when designing studies with hazardous intermediates like this compound?
- Methodological Answer: Follow institutional safety protocols for brominated compounds (e.g., fume hood use, waste disposal). Document risk assessments in research proposals, including emergency procedures. Methodologically, substitute hazardous steps with safer analogs where possible (e.g., microscale experiments). Transparent reporting of safety data aligns with harmonized pharmaceutical research guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
